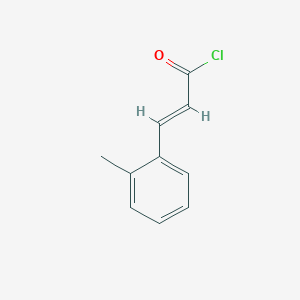

(e)-3-o-Tolylacryloyl chloride

Description

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMYAVWQKWXKOM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420708 | |

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83612-52-6, 15873-40-2 | |

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15873-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (E)-3-(o-Tolyl)acryloyl Chloride

This technical guide provides an in-depth analysis of (E)-3-(o-tolyl)acryloyl chloride , a specialized intermediate in medicinal chemistry.[1] It addresses the compound's synthesis, reactivity, and critical role in developing bioactive scaffolds, specifically targeting researchers in drug discovery.

Synthesis, Reactivity, and Pharmaceutical Utility[1][2]

CAS Number: 15873-40-2 Synonyms: (E)-3-(2-Methylphenyl)prop-2-enoyl chloride; o-Methylcinnamoyl chloride Molecular Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1]

Executive Summary

(E)-3-(o-tolyl)acryloyl chloride is a high-value electrophilic building block used primarily to introduce the o-methylcinnamoyl moiety into pharmacophores.[1] Unlike simple acryloyl chlorides, the presence of the ortho-tolyl group confers unique steric properties and lipophilicity, influencing the binding affinity of final drug candidates—particularly in Cannabinoid Receptor 2 (CB2) modulators and antitumor cinnamamides . This guide details the validated synthesis, handling protocols, and mechanistic pathways essential for its application in high-throughput organic synthesis.

Chemical Profile & Identification

The compound is the acid chloride derivative of o-methylcinnamic acid.[1] It typically exists as a low-melting solid or high-boiling liquid, distinct from the volatile simple acryloyl chloride (bp 75°C) often misreported in aggregated databases.[1]

Structural Specification

The (E)-geometry of the alkene is thermodynamically favored and generally retained during synthesis from the corresponding (E)-acid.[1]

| Property | Value / Description |

| Appearance | Off-white low-melting solid or yellow oil (dependent on purity/temperature).[1] |

| Boiling Point | >250°C (Predicted); typically used crude or distilled under high vacuum. |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform. Hydrolyzes in water. |

| Stability | Moisture sensitive (evolves HCl). Store under inert atmosphere at 2–8°C. |

| Key NMR Signals | ¹H NMR (CDCl₃): |

Synthesis & Preparation Protocol

Objective: Conversion of (E)-3-(o-tolyl)acrylic acid to the acid chloride with >95% conversion.

Mechanistic Rationale

Thionyl chloride (

Protocol: Thionyl Chloride Method[1][2][3][4][5]

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Reagents:

-

(E)-3-(o-tolyl)acrylic acid (10.0 g, 61.7 mmol)[1]

-

Thionyl chloride (14.7 g, 9.0 mL, 123 mmol, 2.0 equiv)

-

Optional Solvent: Toluene (anhydrous, 30 mL) if temperature control is required.

-

-

Reaction:

-

Suspend the acid in toluene (or use neat

for small scales). -

Add

dropwise at room temperature. -

Heat to reflux (75–80°C) for 2–3 hours. Evolution of gas indicates reaction progress.

-

Endpoint: The suspension clears to a homogeneous yellow solution.

-

-

Workup:

-

Purification: The crude brown oil is typically sufficiently pure (>90%) for immediate use. For analytical standards, distill under high vacuum (0.1 mmHg).

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the generation of the acid chloride from its parent acid.

Reactivity & Drug Development Applications[1][8]

The o-tolyl group introduces steric hindrance that directs regioselectivity in cyclization reactions and improves metabolic stability in peptide mimetics.[1]

A. Curtius Rearrangement (CB2 Receptor Agonists)

Reaction with sodium azide (

-

Pathway: Acid Chloride

Acyl Azide

B. Intramolecular Friedel-Crafts (Indanone Synthesis)

Under Lewis acid catalysis (

C. Amidation (Antitumor Scaffolds)

Reaction with heterocyclic amines yields N-substituted cinnamamides.[1] The lipophilic o-tolyl moiety enhances membrane permeability, a strategy used in designing tubulin polymerization inhibitors .[1]

Visualization: Reaction Pathways

Caption: Primary synthetic divergences for the (E)-3-(o-tolyl)acryloyl chloride intermediate.[1]

Safety & Handling (HSE)

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014). Lachrymator.

-

Storage: Store under nitrogen or argon at 2–8°C. Seal containers tightly to prevent hydrolysis to the parent acid.

-

Spill Control: Do not use water. Neutralize with sodium bicarbonate or lime sand.

References

-

Synthesis of Cinnamoyl Chlorides: Organic Syntheses, Coll. Vol. 1, p. 394 (1941). Link (General protocol adaptation).[1]

-

CB2 Agonist Synthesis: US Patent 9,006,442 B2. "Compounds ... associated with the modulation of cannabinoid (CB) receptors."[7] (Describes use of o-methylcinnamoyl azide intermediate). Link

-

Friedel-Crafts Cyclization: Journal of the American Chemical Society, "Intramolecular Acylation of Aryl-Substituted Acid Chlorides."[1] Link[1]

-

Antitumor Cinnamamides: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of substituted cinnamamides." Link

Sources

- 1. (E)-verbenol | CAS#:1820-09-3 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN109553526A - A kind of continuous producing method of acryloyl chloride - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(E)-3-(o-tolyl)acryloyl chloride molecular structure and weight

An In-depth Technical Guide to (E)-3-(o-tolyl)acryloyl chloride: Structure, Properties, and Synthetic Applications

Abstract

(E)-3-(o-tolyl)acryloyl chloride is a specialized organic reagent belonging to the class of substituted cinnamoyl chlorides. Its structure, featuring a reactive acyl chloride group conjugated with an o-tolyl-substituted alkene, makes it a valuable intermediate in synthetic chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. It is intended for researchers and professionals in drug development and materials science who require a versatile chemical building block for introducing the (E)-3-(o-tolyl)acryloyl moiety into target molecules. The protocols and data presented herein are synthesized from established chemical principles and spectroscopic data, providing a reliable framework for its application.

Molecular Structure and Physicochemical Properties

Structural Elucidation

(E)-3-(o-tolyl)acryloyl chloride, with the chemical formula C₁₀H₉ClO, is an aromatic acyl chloride.[1][2] Its structure is composed of three key functional components:

-

Acyl Chloride Group (-COCl): This is the primary site of reactivity, highly susceptible to nucleophilic acyl substitution.

-

α,β-Unsaturated System (-CH=CH-COCl): The double bond is in conjugation with the carbonyl group, which influences the molecule's electronic properties and provides a secondary site for reactivity (conjugate addition). The (E)-isomer designation specifies a trans configuration of the substituents across the double bond, which is the more thermodynamically stable arrangement.

-

o-Tolyl Group: A benzene ring substituted with a methyl group at the ortho- (position 2) position. This group imparts aromatic character and steric influence on the molecule.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of (E)-3-(o-tolyl)acryloyl chloride.

Physicochemical Data

Quantitative data for (E)-3-(o-tolyl)acryloyl chloride and its parent compound, cinnamoyl chloride, are summarized below for comparison.

| Property | (E)-3-(o-tolyl)acryloyl chloride | Cinnamoyl chloride (Reference) | Source |

| CAS Number | 83612-52-6 | 102-92-1 | [2][3] |

| Molecular Formula | C₁₀H₉ClO | C₉H₇ClO | [2][3] |

| Molecular Weight | 180.63 g/mol | 166.60 g/mol | [2][3] |

| Appearance | - | White to yellowish crystalline solid | [4] |

| Boiling Point | - | 256-258 °C (lit.) | [4] |

| Melting Point | - | 35-37 °C (lit.) | [4] |

| Solubility | Soluble in common organic solvents | Soluble in dioxane, ether, chloroform | [4][5] |

| Water Solubility | Reacts | Decomposes | [4][5] |

Synthesis and Purification

Synthetic Rationale

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids.[6] The conversion of (E)-3-(o-tolyl)acrylic acid to (E)-3-(o-tolyl)acryloyl chloride involves the substitution of the hydroxyl group with a chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts.[7]

Reaction: (E)-3-(o-tolyl)acrylic acid + SOCl₂ → (E)-3-(o-tolyl)acryloyl chloride + SO₂ (g) + HCl (g)

The choice of thionyl chloride is strategic; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, which simplifies the purification of the desired acyl chloride.[7] An alternative, often cleaner, method involves oxalyl chloride, which can be performed under milder conditions, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[8][9]

Caption: General workflow for the synthesis of acyl chlorides.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative method based on standard procedures for the synthesis of acryloyl chlorides.[7]

Materials:

-

(E)-3-(o-tolyl)acrylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask with reflux condenser and gas outlet

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH) to neutralize HCl and SO₂ byproducts.

-

Reagents: Suspend (E)-3-(o-tolyl)acrylic acid (1.0 eq) in an anhydrous solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: Cool the stirred suspension in an ice bath. Add thionyl chloride (1.1-1.5 eq) dropwise via a syringe or dropping funnel. Control the addition rate to manage the initial exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by distillation at atmospheric pressure.

-

Purification: Purify the resulting crude (E)-3-(o-tolyl)acryloyl chloride by vacuum distillation to yield the final product.

Trustworthiness Note: This protocol is self-validating. The complete consumption of the starting material (a solid carboxylic acid) and the formation of the product can be visually monitored. The gaseous byproducts confirm the reaction is proceeding. Purity is confirmed via subsequent analytical characterization (Section 4).

Reactivity Profile

The chemistry of (E)-3-(o-tolyl)acryloyl chloride is dominated by the highly electrophilic acyl chloride functional group.[5] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

-

With Alcohols: Reacts to form cinnamoyl esters.

-

With Amines: Reacts to form cinnamoyl amides.

-

With Water: Hydrolyzes to form the parent (E)-3-(o-tolyl)acrylic acid. This reactivity necessitates handling under anhydrous conditions.[4][5]

These reactions are fundamental to its use as a building block for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[5][10]

Caption: Key reactions of (E)-3-(o-tolyl)acryloyl chloride.

Analytical Characterization

Confirming the identity and purity of the synthesized (E)-3-(o-tolyl)acryloyl chloride is critical. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz), characteristic of the (E)-alkene configuration. - Aromatic Protons: Multiplets in the δ 7.0-8.0 ppm range corresponding to the four protons on the tolyl ring. - Methyl Protons: A singlet around δ 2.2-2.5 ppm corresponding to the three protons of the o-methyl group.[10] |

| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-170 ppm range. - Alkene Carbons: Signals in the δ 120-150 ppm range. - Aromatic Carbons: Multiple signals in the δ 125-145 ppm range. - Methyl Carbon: A signal in the δ 18-22 ppm range.[10][11] |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band in the 1750-1800 cm⁻¹ range, characteristic of an acyl chloride. - C=C Stretch: An absorption band around 1620-1640 cm⁻¹. - C-H Stretch (Aromatic/Vinyl): Bands above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak [M]⁺: A peak at m/z ≈ 180, corresponding to the molecular weight. - Isotope Peak [M+2]⁺: A peak at m/z ≈ 182 with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom. |

Applications and Safety

Applications in Research and Development

As a derivative of cinnamoyl chloride, this compound is an important synthetic intermediate. Cinnamoyl derivatives have been investigated for a range of biological activities, including anticancer and antibacterial properties.[10][12] (E)-3-(o-tolyl)acryloyl chloride serves as a key reagent for synthesizing novel cinnamamides and cinnamoyl esters, allowing for systematic modification of molecular structures to explore their therapeutic potential.

Safety and Handling

-

Hazards: (E)-3-(o-tolyl)acryloyl chloride is expected to be corrosive and a lachrymator. It reacts with water and moisture to produce corrosive HCl gas.[4]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place to prevent degradation from moisture.[13]

References

- Benchchem. (2025). Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery. Benchchem.

- Cheméo. (n.d.). Chemical Properties of Cinnamoyl chloride (CAS 102-92-1).

- ChemicalBook. (2026). CINNAMOYL CHLORIDE Chemical Properties, Uses, Production.

- Fluorochem. (n.d.). (E)-3-m-Tolyl-acryloyl chloride (CAS 13565-04-3).

- Sigma-Aldrich. (n.d.). (E)-3-(p-Tolyl)acryloyl chloride | 13565-07-6.

- LookChem. (n.d.). Cas 102-92-1, Cinnamoyl chloride.

- Malaysian Journal of Analytical Sciences. (2022).

- BLDpharm. (n.d.). 83612-52-6|(E)-3-(o-Tolyl)acryloyl chloride.

- Benchchem. (n.d.). An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure.

- Sigma-Aldrich. (n.d.). 3-Ethoxy-acryloyl chloride.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

- ResearchGate. (n.d.). Scheme 1. (a) Synthesis of acryloyl chloride, (b) acryloylation of....

- ChemicalBook. (n.d.). Acryloyl chloride(814-68-6) 13C NMR spectrum.

- ResearchGate. (2013). How do I synthesize acryloyl chloride?.

- PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.

- Wikipedia. (n.d.). Acryloyl chloride.

- Scilit. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.

- The Royal Society of Chemistry. (2020).

- PubChem. (n.d.). Acryloyl chloride | C3H3ClO | CID 13140.

- VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 83612-52-6|(E)-3-(o-Tolyl)acryloyl chloride|BLDpharm [bldpharm.com]

- 3. Cinnamoyl chloride (CAS 102-92-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cas 102-92-1,Cinnamoyl chloride | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Acryloyl chloride(814-68-6) 13C NMR [m.chemicalbook.com]

- 12. CINNAMOYL CHLORIDE | 17082-09-6 [chemicalbook.com]

- 13. (E)-3-(p-Tolyl)acryloyl chloride | 13565-07-6 [sigmaaldrich.com]

Spectroscopic Characterization & Handling of (E)-3-(o-tolyl)acryloyl Chloride

Executive Summary & Structural Context

(E)-3-(o-tolyl)acryloyl chloride (CAS: 83612-52-6), also known as o-methylcinnamoyl chloride, is a pivotal electrophilic intermediate used in the synthesis of heterocyclic scaffolds (e.g., quinolinones, flavonoids) and pharmaceutical precursors.[1][2] Its reactivity is defined by the conjugation of the electrophilic acyl chloride functionality with an alkene and an electron-rich ortho-substituted aromatic ring.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound. Distinctive features include the large vicinal coupling constant (

Chemical Identity

| Property | Detail |

| IUPAC Name | (E)-3-(2-Methylphenyl)prop-2-enoyl chloride |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Key Functionalities |

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the compound is typically prepared in situ or freshly distilled due to its moisture sensitivity. The standard protocol involves the chlorination of (E)-3-(o-tolyl)acrylic acid using thionyl chloride (

Reaction Mechanism & Workflow

The transformation proceeds via a chlorosulfite intermediate, driven to completion by the entropy of evolving gases (

Figure 1: Chlorination workflow via thionyl chloride. The evolution of gas ensures the reaction is irreversible.[3]

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by two distinct regions: the aliphatic methyl singlet and the deshielded olefinic/aromatic region.

| Signal ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 8.15 - 8.25 | Doublet (d) | 1H | Vinyl | Deshielded by resonance and the aromatic ring current. | |

| 7.20 - 7.60 | Multiplet (m) | 4H | - | Aromatic (Ar-H) | Overlapping signals typical of o-substituted rings. |

| 6.60 - 6.75 | Doublet (d) | 1H | Vinyl | Shielded relative to | |

| 2.45 - 2.55 | Singlet (s) | 3H | - | Ar- | Characteristic ortho-methyl shift. |

Critical Analysis:

-

The Trans-Coupling: The coupling constant of

Hz between the -

The Ortho-Effect: Compared to unsubstituted cinnamoyl chloride, the o-methyl group exerts a steric influence that may slightly twist the phenyl ring out of planarity with the alkene, but conjugation is largely maintained. The methyl signal at

ppm is distinct from the solvent and other aliphatic impurities.

C NMR Data (100 MHz, CDCl

)

-

Carbonyl (C=O):

ppm.[4][5] The electronegative chlorine atom deshields this carbon significantly compared to the ester or acid. -

Vinyl Carbons: The

-carbon (attached to the ring) appears downfield ( -

Methyl Carbon:

ppm.

Infrared (IR) Spectroscopy

IR analysis is rapid and confirms the conversion of the carboxylic acid (-COOH) to the acid chloride (-COCl).

-

C=O Stretch (Acyl Chloride): 1770 – 1790 cm⁻¹ . This is the diagnostic peak. It appears at a higher frequency than the precursor acid (

cm⁻¹) due to the inductive electron-withdrawal of the chlorine atom, which strengthens the C=O bond order. -

C=C Stretch (Alkene): 1615 – 1625 cm⁻¹ . Often appears as a sharp shoulder or distinct peak near the aromatic ring breathing modes.

-

C-H Stretch (Aromatic/Vinyl): >3000 cm⁻¹.[2]

-

C-Cl Stretch: 600 – 800 cm⁻¹ (fingerprint region).

Mass Spectrometry (MS)

Electron Ionization (EI) MS provides structural confirmation through characteristic fragmentation.

-

Molecular Ion (

): m/z 180 (and 182 for -

Base Peak / Major Fragment: Loss of the chlorine atom (

) yields the acylium ion (m/z 145). -

Secondary Fragment: Loss of carbon monoxide (CO) from the acylium ion yields the substituted styryl cation (m/z 117).

Figure 2: Primary fragmentation pathway in EI-MS. The loss of Cl followed by CO is characteristic of cinnamoyl derivatives.

Handling, Stability & Quality Control

Acyl chlorides are inherently unstable toward nucleophiles, particularly water.

-

Hydrolysis Risk: Exposure to atmospheric moisture rapidly converts the chloride back to (E)-3-(o-tolyl)acrylic acid and HCl gas.

-

QC Check: An IR spectrum showing a broadening peak around 2500-3300 cm⁻¹ (O-H stretch) indicates hydrolysis.

-

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. -

Quenching Protocol: For analytical HPLC/GC, the sample should be derivatized immediately with methanol or an amine to form the stable ester or amide, respectively, preventing column degradation by HCl.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Cinnamoyl Chloride (Analogous Fragmentation Pattern). NIST Chemistry WebBook. Available at: [Link]

-

MDPI Molbank. Synthesis and Characterization of 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate (Proton Shifts). Available at: [Link][6]

Sources

- 1. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 2. Spectrum Analysis for Cinnamoyl Chloride | Filo [askfilo.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Cinnamoyl chloride for synthesis 17082-09-6 [sigmaaldrich.com]

- 5. Cinnamoyl chloride [webbook.nist.gov]

- 6. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate [mdpi.com]

Chemo-Selectivity and Steric Modulation: The Reactivity Profile of (E)-3-(o-tolyl)acryloyl Chloride

This technical guide details the reactivity profile of (E)-3-(o-tolyl)acryloyl chloride (also known as o-methylcinnamoyl chloride). It is designed for researchers requiring precise control over acylation and conjugate addition pathways in the synthesis of heterocyclic scaffolds and bioactive amides.

Executive Summary

(E)-3-(o-tolyl)acryloyl chloride (CAS: 15873-40-2) is a privileged electrophile in organic synthesis. Unlike the unsubstituted cinnamoyl chloride, the presence of the ortho-methyl group introduces a critical steric and electronic modulation that alters its reactivity landscape. This molecule serves as a "gateway scaffold" for constructing nitrogen heterocycles (quinolinones), functionalized styrenes, and biologically active cinnamamides (e.g., TRPV1 antagonists).

This guide analyzes the competition between 1,2-addition (acyl substitution) and 1,4-addition (conjugate addition), providing protocols to control these pathways.

Structural & Electronic Analysis

To predict reactivity, one must understand the molecule's geometry. The (E)-configuration places the carbonyl and the aryl ring on opposite sides of the double bond, but the ortho-methyl group creates a unique "twist."

The "Ortho-Effect" on Reactivity

-

Steric Inhibition of Resonance: The steric clash between the o-methyl group and the vinylic proton (or the carbonyl oxygen in certain conformers) forces the phenyl ring slightly out of planarity with the alkene system.

-

Consequence: Reduced conjugation compared to p-methylcinnamoyl chloride. The carbonyl carbon becomes more electrophilic (less resonance stabilization from the ring), making it highly reactive toward nucleophiles.[1]

-

-

Site-Selective Steric Shielding: The o-methyl group effectively shields the

-carbon from the "top" face, retarding the rate of Michael addition (1,4-attack) with bulky nucleophiles, while leaving the carbonyl carbon (1,2-attack) relatively exposed.

| Parameter | Value / Characteristic | Impact on Synthesis |

| Geometry | (E)-isomer (Trans) | Thermodynamically stable; dictates stereochemistry of products. |

| Electrophilicity | High (Acyl Chloride) | Rapid hydrolysis; requires anhydrous conditions. |

| Leaving Group | Chloride ( | Excellent leaving group; facilitates fast substitution. |

| Electronic Bias | o-Methyl (+I effect) | Weak electron donation; slightly deactivates ring toward Friedel-Crafts but bulk dominates. |

Reactivity Landscape & Pathways

The following diagram maps the divergent pathways accessible from this core scaffold.

Caption: Divergent synthetic pathways. Solid lines indicate direct reaction with the acid chloride; dashed lines indicate subsequent functionalization of the stable intermediate.

Primary Reactivity: Nucleophilic Acyl Substitution (1,2-Addition)

The most rapid and reliable reaction is the attack of hard nucleophiles (N, O) at the carbonyl carbon.

A. Synthesis of Cinnamamides (N-Acylation)

This is the standard route for generating pharmaceutical libraries. The reaction is highly exothermic.

-

Mechanism: Addition-Elimination.[2]

-

Key Challenge: HCl generation. If not neutralized, HCl will protonate the amine nucleophile, rendering it unreactive (ammonium salt formation).

-

Solution: Use of a scavenger base (Triethylamine, Pyridine) or the Schotten-Baumann technique (biphasic aqueous base).

Validated Protocol: Synthesis of N-Benzyl-3-(o-tolyl)acrylamide

Reagents: (E)-3-(o-tolyl)acryloyl chloride (1.0 equiv), Benzylamine (1.1 equiv), Triethylamine (1.5 equiv), Anhydrous DCM (

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

. Add Benzylamine (1.1 mmol) and Triethylamine (1.5 mmol) to anhydrous DCM (10 mL). Cool to 0°C. -

Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: Dropwise addition prevents localized overheating and dimerization.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot (

) should disappear. -

Workup: Quench with saturated

(aq). Extract with DCM ( -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

B. Synthesis of Esters (O-Acylation)

Reaction with alcohols requires stronger bases (DMAP/Pyridine) or activation if the alcohol is sterically hindered.

-

Insight: For phenols, use Schotten-Baumann conditions (10% NaOH) to ensure the phenol is deprotonated to the phenoxide, increasing nucleophilicity.

Secondary Reactivity: Cyclization & Conjugate Addition

A. Intramolecular Friedel-Crafts (Ring Closure)

The o-tolyl group allows for unique cyclization pathways, often used to synthesize substituted indenones or quinolinones .

-

Reagent:

or Polyphosphoric Acid (PPA). -

Pathway: The acyl chloride forms an acylium ion (

).[3] The electron-rich aromatic ring (if an aniline derivative is attached) or the o-tolyl ring itself (under forcing conditions) attacks the electrophile. -

Note: Direct cyclization onto the o-tolyl ring is difficult due to strain; typically, the chloride is first converted to an anilide, which then cyclizes to a quinolinone.

B. Competition: 1,2 vs. 1,4 Addition

The acid chloride functionality is a "Hard" electrophile, preferring "Hard" nucleophiles (Grignard reagents, Amines) at the Carbonyl (1,2-position).

-

To achieve 1,4-Addition (Michael): You generally cannot do this directly on the acid chloride.

-

Direct reaction with Organocuprates: Often leads to over-reaction or mixtures.

-

Strategy: Convert the Acid Chloride

Weinreb Amide or Phenyl Ester first. These derivatives soften the carbonyl electrophilicity, allowing soft nucleophiles (Gilman reagents, thiols) to attack the

-

Mechanistic Visualization: Amidation

The following diagram details the transition states involved in the formation of the amide, highlighting the role of the base.

Caption: Step-wise mechanism of nucleophilic acyl substitution.

Safety & Handling Protocols

-

Hazard: Acyl chlorides hydrolyze rapidly in moist air to release HCl gas (corrosive, lachrymator).

-

Storage: Store under inert atmosphere (

or Ar) in a fridge. If the liquid turns yellow/brown, distill under vacuum before use to remove decomposition products (polymeric species). -

Quenching: Never add water directly to the bulk neat chemical. Dilute with an organic solvent (DCM/Toluene) first, then slowly add to an ice-cold bicarbonate solution.

References

-

BenchChem. "Application Notes: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis." BenchChem Protocols. Accessed 2025.[3][4] Link

-

Master Organic Chemistry. "Friedel-Crafts Acylation: Mechanism and Intramolecular Reactions." MasterOrganicChemistry.com. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15873-40-2, (E)-3-(o-tolyl)acryloyl chloride." PubChem. Link

-

ChemGuide. "Mechanism of Acyl Chloride Reactions with Amines." ChemGuide UK. Link

Sources

An In-depth Technical Guide to the Hydrolysis Mechanism of (E)-3-(o-tolyl)acryloyl Chloride

Introduction

Acyl chlorides are a highly reactive class of carboxylic acid derivatives, serving as pivotal intermediates in a multitude of organic transformations.[1][2] Their pronounced reactivity stems from the significant electrophilicity of the carbonyl carbon, a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[3] This intrinsic reactivity makes them exceptionally susceptible to nucleophilic attack, with hydrolysis—the reaction with water—being a prime example.[4][5] This guide provides a detailed examination of the hydrolysis mechanism of a specific α,β-unsaturated acyl chloride, (E)-3-(o-tolyl)acryloyl chloride. Understanding this mechanism is crucial for researchers and professionals in drug development and chemical synthesis, as it informs reaction control, byproduct prediction, and the design of novel molecular entities.

(E)-3-(o-tolyl)acryloyl chloride, a derivative of cinnamoyl chloride, possesses a unique structural architecture that influences its reactivity.[6] The presence of the o-tolyl group introduces both steric and electronic effects that modulate the hydrolysis pathway. This document will dissect these influences, presenting the consensus mechanism, outlining experimental protocols for its study, and providing a framework for predicting the reactivity of related substituted acryloyl chlorides.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The hydrolysis of acyl chlorides, including (E)-3-(o-tolyl)acryloyl chloride, proceeds through a well-established nucleophilic addition-elimination mechanism .[7][8][9] This is a two-step process that is characteristic of nucleophilic acyl substitution reactions.[10]

Step 1: Nucleophilic Addition

The reaction commences with the nucleophilic attack of a water molecule on the highly electrophilic carbonyl carbon of the acyl chloride.[3] The carbonyl group's C=O double bond is highly polarized (Cδ+=Oδ-) due to the difference in electronegativity between carbon and oxygen, making the carbon atom an inviting target for the lone pair of electrons on the oxygen atom of water.[7] This initial attack results in the formation of a transient, high-energy tetrahedral intermediate.[9][11] In this intermediate, the hybridization of the carbonyl carbon changes from sp2 to sp3.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses to restore the thermodynamically favorable carbonyl group.[3][9] This is achieved by the elimination of the chloride ion, which is an excellent leaving group.[4] Simultaneously, or in a subsequent rapid step, a proton is transferred from the oxonium ion intermediate to a neighboring water molecule (acting as a base), yielding the final carboxylic acid product, (E)-3-(o-tolyl)acrylic acid, and hydrochloric acid.[7][12]

The overall transformation can be summarized as the substitution of the chloro group with a hydroxyl group.[7]

Visualizing the Mechanism

The logical flow of the nucleophilic addition-elimination mechanism can be visualized as follows:

Caption: The two-step nucleophilic addition-elimination pathway for the hydrolysis of (E)-3-(o-tolyl)acryloyl chloride.

The Influence of the o-Tolyl Group: Steric and Electronic Effects

The substitution pattern on the aromatic ring of cinnamoyl chloride derivatives significantly impacts their hydrolysis rate. In the case of (E)-3-(o-tolyl)acryloyl chloride, the ortho-methyl group exerts both electronic and steric effects.

-

Electronic Effects : The methyl group is weakly electron-donating through an inductive effect (+I). This effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a modest decrease in the rate of hydrolysis compared to unsubstituted cinnamoyl chloride. However, the electron-withdrawing nature of the vinyl group generally enhances the reactivity of acryloyl chlorides compared to their saturated counterparts.[1]

-

Steric Hindrance : The presence of a bulky group at the ortho position can sterically hinder the approach of the nucleophile (water) to the carbonyl carbon.[13] This steric impediment can increase the activation energy of the nucleophilic addition step, thereby slowing down the overall reaction rate. It is this steric factor that is often a dominant consideration in ortho-substituted systems.

The interplay of these opposing electronic and steric effects determines the overall reactivity. For (E)-3-(o-tolyl)acryloyl chloride, it is plausible that the steric hindrance of the ortho-methyl group is a more significant factor, leading to a slower hydrolysis rate compared to its para- or meta-substituted isomers.

Experimental Protocols for Mechanistic Investigation

To empirically validate the proposed mechanism and quantify the reactivity of (E)-3-(o-tolyl)acryloyl chloride, several kinetic experiments can be performed. A common approach involves monitoring the reaction progress over time using spectroscopic methods.

Protocol: UV-Vis Spectrophotometric Kinetic Analysis

This protocol outlines a method to determine the rate of hydrolysis by monitoring the change in absorbance of the reactants or products.

1. Preparation of Stock Solutions:

- Prepare a stock solution of (E)-3-(o-tolyl)acryloyl chloride in a dry, inert organic solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M). Acyl chlorides must be handled under anhydrous conditions to prevent premature hydrolysis.[4][10]

- Prepare a series of aqueous buffer solutions with known pH values. The solvent plays a critical role in solvolysis reactions.[14]

2. Kinetic Run:

- Equilibrate a cuvette containing the aqueous buffer solution to a constant temperature (e.g., 25°C) within the spectrophotometer.

- Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the cuvette, ensuring rapid mixing. The final concentration of the acyl chloride should be in a range that provides a measurable change in absorbance.

- Immediately begin recording the absorbance at a predetermined wavelength (λmax of the reactant or product) at regular time intervals.

3. Data Analysis:

- Plot absorbance versus time.

- Assuming pseudo-first-order kinetics (with water in large excess), the natural logarithm of the absorbance (or a function thereof, depending on what is being monitored) versus time should yield a straight line.

- The slope of this line corresponds to the negative of the pseudo-first-order rate constant (kobs).

Visualization of the Experimental Workflow

Caption: Workflow for the kinetic analysis of (E)-3-(o-tolyl)acryloyl chloride hydrolysis via UV-Vis spectrophotometry.

Quantitative Data and Reactivity Comparison

| Acyl Chloride | Structure | Expected Relative Hydrolysis Rate | Influencing Factors |

| Acetyl Chloride | CH₃COCl | Very Fast | Small alkyl group, minimal steric hindrance. |

| Acryloyl Chloride | CH₂=CHCOCl | Very Fast | Electron-withdrawing vinyl group enhances carbonyl electrophilicity.[1] |

| Benzoyl Chloride | C₆H₅COCl | Moderate | Phenyl group conjugation slightly stabilizes the acyl chloride. |

| (E)-3-(p-tolyl)acryloyl Chloride | p-CH₃C₆H₄CH=CHCOCl | Slower than Acryloyl Chloride | Electron-donating methyl group at the para position. |

| (E)-3-(o-tolyl)acryloyl Chloride | o-CH₃C₆H₄CH=CHCOCl | Slowest | Significant steric hindrance from the ortho-methyl group impeding nucleophilic attack.[13] |

Conclusion

The hydrolysis of (E)-3-(o-tolyl)acryloyl chloride adheres to the nucleophilic addition-elimination mechanism common to acyl chlorides.[7][9] The reaction is initiated by the attack of water on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate before eliminating a chloride ion to form the corresponding carboxylic acid.[3] The presence of the ortho-tolyl substituent introduces a notable steric hindrance, which is expected to decrease the rate of hydrolysis relative to its unsubstituted or para-substituted analogues.[13] A thorough understanding of these mechanistic principles and the influence of molecular structure on reactivity is indispensable for professionals in the chemical and pharmaceutical sciences, enabling precise control over synthetic pathways and the rational design of new chemical entities.

References

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Addition-Elimination Mechanism. Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

-

Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]

-

Journal of Civil Protection. (2023, August 10). Calculation of the thermodynamic parameters of the reaction between acryloyl chloride and water by density functional theory. Retrieved from [Link]

-

Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

-

Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

TutorChase. (n.d.). Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2500–2519. [Link]

-

LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. tutorchase.com [tutorchase.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 8. savemyexams.com [savemyexams.com]

- 9. The Addition-Elimination Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 14. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]

Navigating the Solubility of (E)-3-(o-tolyl)acryloyl Chloride: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of (E)-3-(o-tolyl)acryloyl chloride, a reactive chemical intermediate of interest in the synthesis of novel pharmaceutical compounds. Understanding the solubility of this acyl chloride is paramount for its effective handling, reaction optimization, and purification. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss its anticipated behavior in a range of common organic solvents.

Introduction: The Significance of (E)-3-(o-tolyl)acryloyl Chloride in Synthesis

(E)-3-(o-tolyl)acryloyl chloride belongs to the class of α,β-unsaturated acyl chlorides. Its structure, featuring a reactive acyl chloride moiety and a substituted aromatic ring, makes it a valuable building block for introducing the (E)-3-(o-tolyl)acryloyl group into molecules. This functional group is of interest in medicinal chemistry for its potential to form covalent bonds with biological targets or to serve as a scaffold for more complex molecular architectures.

The successful application of this reagent is, however, contingent on a thorough understanding of its physical properties, most notably its solubility. The choice of solvent can dramatically impact reaction rates, yields, and the ease of product isolation. This guide aims to equip researchers with the knowledge to make informed decisions regarding solvent selection for reactions involving (E)-3-(o-tolyl)acryloyl chloride.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For a reactive compound like (E)-3-(o-tolyl)acryloyl chloride, its solubility is also dictated by its potential to react with the solvent.

(E)-3-(o-tolyl)acryloyl chloride is a polar molecule due to the presence of the electron-withdrawing acyl chloride group. The tolyl group, while primarily nonpolar, contributes to the overall size and potential for van der Waals interactions. Based on its structure, we can anticipate the following:

-

High Solubility in Aprotic Solvents: The compound is expected to be readily soluble in a range of common aprotic organic solvents. This includes chlorinated solvents, ethers, and aromatic hydrocarbons. The dipole-dipole interactions between the acyl chloride and polar aprotic solvents, as well as van der Waals forces, will facilitate dissolution.

-

Reactivity with Protic Solvents: Acyl chlorides are highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines.[1] These solvents will act as nucleophiles, leading to the decomposition of the acyl chloride to the corresponding carboxylic acid, ester, or amide. Therefore, these solvents are generally unsuitable for dissolving (E)-3-(o-tolyl)acryloyl chloride without a chemical transformation.

A summary of the anticipated solubility and reactivity is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Potential for Reaction | Rationale |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High | Low (under anhydrous conditions) | Favorable dipole-dipole interactions. |

| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | Low (under anhydrous conditions) | Solvation driven by van der Waals forces. |

| Protic | Water, Methanol, Ethanol | Reactive | High | Nucleophilic attack on the electrophilic carbonyl carbon. |

Synthesis and Handling Considerations

(E)-3-(o-tolyl)acryloyl chloride is typically synthesized from its corresponding carboxylic acid, (E)-3-(o-tolyl)acrylic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This synthesis is a crucial step as the purity of the resulting acyl chloride will influence its solubility and reactivity.

It is imperative to handle (E)-3-(o-tolyl)acryloyl chloride under anhydrous conditions to prevent hydrolysis.[4] The compound is corrosive and moisture-sensitive.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.

Experimental Determination of Solubility: Protocols and Workflows

The following section provides detailed protocols for both qualitative and quantitative determination of the solubility of (E)-3-(o-tolyl)acryloyl chloride.

Qualitative Solubility Assessment

This rapid method provides a general understanding of the compound's solubility in various solvents.

Protocol:

-

Dispense approximately 20-30 mg of (E)-3-(o-tolyl)acryloyl chloride into a dry glass vial.

-

Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) while agitating the vial.

-

Observe the mixture for complete dissolution.

-

Categorize the solubility as:

-

Freely Soluble: Dissolves completely upon the addition of a small volume of solvent.

-

Soluble: Dissolves completely after the addition of a moderate volume of solvent.

-

Slightly Soluble: Only a small portion of the compound dissolves.

-

Insoluble: No apparent dissolution.

-

Workflow for Qualitative Solubility Testing:

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Protocol:

-

Prepare a saturated solution of (E)-3-(o-tolyl)acryloyl chloride in the chosen anhydrous solvent by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe, ensuring no solid particles are transferred.

-

Dispense the supernatant into a pre-weighed, dry flask.

-

Evaporate the solvent under reduced pressure.

-

Weigh the flask containing the solid residue.

-

Calculate the solubility in g/L or mol/L.

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the quantitative determination of solubility using the gravimetric method.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined and data for analogous compounds like acryloyl chloride and cinnamoyl chloride, the following table provides an expected solubility profile for (E)-3-(o-tolyl)acryloyl chloride.[4][5]

| Solvent | Dielectric Constant (approx.) | Polarity | Predicted Solubility |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | High |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | High |

| Acetone | 21 | Polar Aprotic | High |

| Toluene | 2.4 | Nonpolar | High |

| Diethyl Ether | 4.3 | Relatively Nonpolar | High |

| Hexanes | 1.9 | Nonpolar | Moderate |

| Chloroform | 4.8 | Polar Aprotic | High |

Conclusion and Recommendations

(E)-3-(o-tolyl)acryloyl chloride is anticipated to be highly soluble in a range of common anhydrous aprotic organic solvents, including dichloromethane, tetrahydrofuran, and toluene. Its reactivity with protic solvents necessitates the use of anhydrous conditions for all handling and reaction procedures. For synthetic applications, the choice of solvent should not only be based on solubility but also on the specific requirements of the reaction, such as temperature and the nature of the other reactants. The experimental protocols provided in this guide offer a reliable framework for determining the precise solubility of (E)-3-(o-tolyl)acryloyl chloride in any solvent of interest, enabling researchers to optimize their synthetic strategies and advance their drug discovery programs.

References

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

VanDeMark Chemical. ACRYLOYL CHLORIDE. [Link]

-

Reddit. Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?. [Link]

-

U.S. Environmental Protection Agency. Acrylyl chloride Properties. [Link]

-

ResearchGate. How do I synthesize acryloyl chloride?. [Link]

-

Organic Chemistry Portal. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. [Link]

-

PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

-

LookChem. Cas 102-92-1,Cinnamoyl chloride. [Link]

-

ADMET and DMPK. Solubility Temperature Dependence Predicted from 2D Structure. [Link]

-

Wikipedia. Acryloyl chloride. [Link]

Sources

(E)-3-(o-tolyl)acryloyl chloride material safety data sheet (MSDS) highlights

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes safety data, chemical handling protocols, and mechanistic insights into a cohesive operational document.

Primary CAS: 83612-52-6 | Structure: C₁₀H₉ClO | MW: 180.63 g/mol [1]

Executive Summary & Chemical Identity

(E)-3-(o-Tolyl)acryloyl chloride is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., quinolinones) and complex cinnamides for drug discovery. Structurally, it consists of an acryloyl chloride moiety conjugated to an ortho-substituted toluene ring. The (E)-configuration (trans) is the thermodynamically stable isomer derived from the corresponding cinnamic acid.

Critical Note on Isomerism: Researchers must distinguish this compound from its isomers, specifically 2-methylcinnamoyl chloride (alpha-methyl) and the meta/para-tolyl analogues. The steric hindrance introduced by the ortho-methyl group significantly influences reaction kinetics compared to unsubstituted cinnamoyl chloride.

Chemical Identifiers

| Identifier | Value | Note |

| IUPAC Name | (2E)-3-(2-Methylphenyl)prop-2-enoyl chloride | Formal nomenclature |

| Common Name | (E)-2-Methylcinnamoyl chloride | Often used interchangeably |

| CAS Number | 83612-52-6 | Primary Registry |

| SMILES | CC1=CC=CC=C1/C=C/C(=O)Cl | Stereochemically defined |

Hazard Architecture: The Mechanism of Toxicity

Unlike generic MSDS listings, this section details the causality of the hazards to inform risk assessment.

The Corrosive Cascade (GHS Category 1B)

The primary hazard of (E)-3-(o-tolyl)acryloyl chloride is its violently electrophilic nature. Upon contact with biological tissue (skin, eyes, mucous membranes), it undergoes rapid, exothermic hydrolysis.

-

Mechanism: The acyl chloride group (-COCl) is attacked by moisture (H₂O) in the tissue.

-

Byproducts: This releases Hydrochloric Acid (HCl) and the parent (E)-2-methylcinnamic acid .

-

Physiological Impact: The HCl causes immediate chemical burns (coagulative necrosis), while the lipophilic nature of the phenyl ring allows the molecule to penetrate the stratum corneum before hydrolysis is complete, potentially deepening the injury.

Lachrymator Potential

While specific data for the o-tolyl isomer is limited, cinnamoyl chloride derivatives are potent lachrymators. The conjugated double bond enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward the TRPA1 ion channels in sensory nerves, inducing severe tearing and respiratory distress.

Physicochemical Profile & Reactivity

Note: Where specific experimental data for the ortho-isomer is unavailable, values are predicted based on structural analogues (m-tolyl/p-tolyl isomers) and marked as [Pred].

| Property | Value | Operational Implication |

| Physical State | Low-melting solid or Liquid | Likely requires warming to dispense if stored cold. |

| Melting Point | 25–35°C [Pred] | May solidify in cool labs; do not overheat to melt. |

| Boiling Point | ~110–115°C @ 1 mmHg [Pred] | High vacuum required for distillation. |

| Density | ~1.15 g/mL | Denser than water; sinks and hydrolyzes at interface. |

| Water Solubility | Decomposes | DO NOT use aqueous waste streams without neutralization. |

| Flash Point | >110°C [Pred] | Combustible, but corrosivity is the primary risk. |

"The Dry Chain": Handling & Storage Protocol

The instability of acid chlorides necessitates a "Dry Chain" protocol to prevent degradation into the carboxylic acid, which renders the reagent useless for nucleophilic substitutions.

Storage Architecture

-

Temperature: Store at 2–8°C.

-

Atmosphere: Blanket with dry Argon or Nitrogen.

-

Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient due to organic vapor permeability.

Operational Workflow (DOT Visualization)

The following workflow ensures operator safety and reagent integrity.

Figure 1: The "Dry Chain" workflow for handling moisture-sensitive acid chlorides. Note the critical check for precipitates (cinnamic acid) which indicate spoilage.

Synthesis & Application Context

(E)-3-(o-tolyl)acryloyl chloride is typically employed to introduce the o-methylcinnamoyl motif into pharmacophores. The ortho-methyl group provides steric bulk that can lock conformations in receptor-ligand interactions.

Standard Reaction: Amidation

Reaction Type: Nucleophilic Acyl Substitution. Conditions:

-

Anhydrous: DCM/THF solvent, 0°C to RT, with Et₃N or DIPEA as an HCl scavenger.

-

Schotten-Baumann: Biphasic (DCM/Aq. NaOH).[2] Note: This is risky for this specific chloride due to hydrolysis competition; anhydrous is preferred.

Mechanistic Pathway (DOT Visualization)

Understanding the mechanism aids in troubleshooting low yields (often due to moisture competition).

Figure 2: Addition-Elimination mechanism. The rate-determining step is often the nucleophilic attack, which can be retarded by the steric bulk of the ortho-tolyl group.

Emergency Response Protocols

Signal Word: DANGER

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wipe, then Flush. Gently wipe excess liquid before flushing with water for 15+ mins. | Direct water contact on bulk chloride generates heat (exothermic hydrolysis), potentially worsening the burn. Wiping first reduces the thermal load. |

| Eye Contact | Flush Immediately. Hold eyelids open. Flush for 15-20 mins. | The lachrymatory effect causes blepharospasm (involuntary closing); manual force is required to ensure irrigation. |

| Inhalation | Evacuate to Fresh Air. Support respiration if needed. | HCl gas causes pulmonary edema. Symptoms may be delayed up to 24 hours. |

| Spill Cleanup | Neutralize. Cover with dry lime, sand, or soda ash. | Do not use water. React the spill with a weak base in a solid matrix to neutralize acidity without splashing. |

References

-

PubChem. (n.d.).[3] Compound Summary: Cinnamoyl Chloride Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (E)-3-(o-tolyl)acryloyl chloride from o-methylcinnamic acid

Abstract

This document provides a comprehensive guide for the synthesis of (E)-3-(o-tolyl)acryloyl chloride, a valuable reactive intermediate in organic synthesis. The protocol details the conversion of (E)-3-(o-tolyl)cinnamic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Rationale

Acryloyl chlorides are highly reactive bifunctional molecules containing both a vinyl group and an acyl chloride. This dual reactivity makes them crucial building blocks for introducing the acryloyl moiety into various molecular scaffolds, enabling the synthesis of polymers, specialized esters, and amides.[1][2] The target molecule, (E)-3-(o-tolyl)acryloyl chloride, is a substituted derivative with potential applications in the development of novel pharmaceuticals and advanced materials.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride is often the reagent of choice for this conversion due to its reliability and the convenient nature of its byproducts.[3][4] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying product isolation.[5]

Reaction Mechanism and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.[6]

Mechanism Overview:

-

Activation: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[6]

-

Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.

-

Product Formation: The carbonyl's tetrahedral intermediate collapses, reforming the double bond and expelling the stable leaving group, which subsequently decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The final proton transfer yields the desired acyl chloride and gaseous hydrogen chloride (HCl).[6][7]

The selection of thionyl chloride is based on several factors:

-

Efficacy: It is highly effective for a wide range of carboxylic acids.

-

Workup Simplification: The gaseous nature of its primary byproducts (SO₂ and HCl) drives the reaction to completion and simplifies purification, as they can be vented and neutralized.[3][5]

-

Boiling Point: Thionyl chloride has a boiling point of 79 °C, which is often close to that of the desired acyl chloride.[3] Therefore, using a slight excess is common, and any remaining reagent is typically removed by distillation or under vacuum.[5][8]

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of (E)-3-(o-tolyl)acryloyl chloride.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (E)-3-(o-tolyl)cinnamic acid | C₁₆H₁₄O₂ | 238.28 | 5.00 g | 20.98 | 1.0 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 3.0 mL (4.9 g) | 41.19 | ~2.0 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | - |

| 20% Sodium Hydroxide (aq) | NaOH | 40.00 | As needed | - | - |

Equipment

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Gas outlet tube connected to a gas trap/scrubber containing NaOH solution[3][5]

-

Distillation apparatus (for purification, if required)

-

Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

-

Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Connect the gas outlet from the top of the condenser to a gas scrubber containing a 20% aqueous sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[3][5]

-

Charge the flask with (E)-3-(o-tolyl)cinnamic acid (5.00 g, 20.98 mmol) and anhydrous toluene (50 mL).

Reaction Execution: 4. Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (3.0 mL, 41.19 mmol) to the stirred suspension at room temperature. The addition may be done dropwise if a more controlled reaction is desired, although for this scale, a single portion is often acceptable.[3] 5. Heat the reaction mixture to reflux (approximately 80-90 °C oil bath temperature) and maintain for 2-3 hours.[5] The reaction progress can be monitored by the cessation of gas evolution. The solid starting material should fully dissolve as it is converted to the soluble acyl chloride.

Workup and Isolation: 6. After the reaction is complete, allow the mixture to cool to room temperature. 7. Remove the excess thionyl chloride and the toluene solvent under reduced pressure using a rotary evaporator. A cold trap (e.g., liquid nitrogen or dry ice/acetone) is recommended to capture the volatile thionyl chloride.[5][8] 8. The resulting crude (E)-3-(o-tolyl)acryloyl chloride, typically a yellowish oil or low-melting solid, is often of sufficient purity for subsequent reactions.[5]

Optional Purification: 9. For higher purity, the crude product can be purified by vacuum distillation.[5][9] Care must be taken as acryloyl chlorides can be thermally sensitive and may polymerize.[9][10]

Visualization of Workflow

The following diagram illustrates the key stages of the synthesis process.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]

Application Notes & Protocols: (E)-3-(o-tolyl)acryloyl chloride in the Friedel-Crafts Acylation of Aromatic Compounds

Introduction: Strategic Synthesis of Aryl Propenones

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool in modern organic synthesis for forging carbon-carbon bonds with aromatic rings.[1][2] This powerful reaction facilitates the introduction of an acyl group onto an aromatic substrate, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The resulting aryl ketones are not merely synthetic endpoints; they are crucial intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[5]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the inherent deactivation of the aromatic ring by the newly introduced electron-withdrawing ketone group. This effect effectively prevents the polysubstitution side reactions that often complicate Friedel-Crafts alkylations.[1][6][7] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can plague alkylation reactions, leading to highly predictable and clean product formation.[5][6]

This guide focuses on the application of a specific and highly useful acylating agent: (E)-3-(o-tolyl)acryloyl chloride . This reagent serves as a direct precursor for the synthesis of chalcones and their analogues. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a class of naturally occurring ketones that exhibit a wide spectrum of biological activities and are prominent scaffolds in medicinal chemistry and drug development.[8][9][10] By employing (E)-3-(o-tolyl)acryloyl chloride in Friedel-Crafts acylation, researchers can efficiently construct complex chalcone-like structures, incorporating the o-tolyl moiety and a varied second aromatic ring, opening avenues for novel compound libraries.

Synthesis of the Acylating Agent: (E)-3-(o-tolyl)acryloyl chloride

The synthesis of (E)-3-(o-tolyl)acryloyl chloride is most reliably achieved in a two-step sequence starting from commercially available materials: first, the preparation of (E)-3-(o-tolyl)acrylic acid, followed by its conversion to the target acyl chloride.

Step 1: Synthesis of (E)-3-(o-tolyl)acrylic Acid

The precursor carboxylic acid can be synthesized via several condensation methods. The Knoevenagel condensation, reacting o-tolualdehyde with malonic acid in the presence of a base like pyridine, is a common and effective route.[11]

Step 2: Conversion to (E)-3-(o-tolyl)acryloyl chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this procedure due to its high reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).[12][13][14][15] This drives the reaction to completion and simplifies purification.

Materials:

-

(E)-3-(o-tolyl)acrylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dimethylformamide (DMF, catalytic amount)

-

Rotary evaporator

-

Reaction flask with reflux condenser and gas trap (containing NaOH solution)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the HCl and SO₂ produced. Ensure all glassware is oven-dried to remove any moisture.

-

Reagent Addition: Suspend (E)-3-(o-tolyl)acrylic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

-

Chlorination: While stirring, add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature. The addition may be exothermic.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution. The solid carboxylic acid will dissolve as it is converted to the liquid acyl chloride.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude (E)-3-(o-tolyl)acryloyl chloride is often of sufficient purity for the subsequent Friedel-Crafts reaction. If higher purity is required, distillation under high vacuum can be performed.

Causality Behind Choices:

-

Anhydrous Conditions: Acyl chlorides and thionyl chloride react vigorously with water.[12][16] All equipment and solvents must be dry to prevent hydrolysis of the reagent and product.

-

Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.[17] Its volatility allows for easy removal post-reaction.

-

DMF Catalyst: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride, which accelerates the conversion.[12]

-

Reflux: Heating ensures the reaction proceeds to completion in a reasonable timeframe.

The Friedel-Crafts Acylation: Mechanism and Protocol

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][5]

-

Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the (E)-3-(o-tolyl)acryloyl chloride. This complex then cleaves to generate a highly electrophilic, resonance-stabilized acylium ion.[6][18][19]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6][20]

-

Re-aromatization: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[1][21] This step regenerates the AlCl₃ catalyst and produces HCl.

-

Product Complexation: The ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid AlCl₃.[1] This prevents the product from undergoing further acylation. Consequently, a stoichiometric amount (or slight excess) of the Lewis acid is required. The complex is broken during the aqueous workup.

Caption: Mechanism of Friedel-Crafts Acylation.

General Protocol: Acylation of an Aromatic Compound

Safety Note: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acyl chlorides are also corrosive and lachrymatory. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

-

(E)-3-(o-tolyl)acryloyl chloride (1.0 eq)

-

Aromatic substrate (e.g., anisole, toluene) (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂))

-

Hydrochloric acid (conc. and dilute)

-

Ice

-

Separatory funnel, round-bottom flask, condenser, drying tube (CaCl₂)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a drying tube, and a nitrogen/argon inlet.

-

Lewis Acid Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0 eq) in anhydrous DCM, add it to the dropping funnel, and add it dropwise to the reaction mixture over 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 10°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Stir for 1-4 hours or until TLC indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This should be done in the fume hood with vigorous stirring, as the quenching process is highly exothermic and releases HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a substituted (E)-3-(o-tolyl)-1-arylprop-2-en-1-one, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: General workflow for Friedel-Crafts acylation.

Regioselectivity and Substrate Scope

The position of acylation on the aromatic ring is dictated by the electronic properties of any pre-existing substituents.

-